Calcium‑Channel Dihydropyridine‑Site Affinity: Target Compound vs. Classical Dihydropyridine Blocker
In a rat‑whole‑brain L‑type Ca²⁺‑channel dihydropyridine‑site competition assay, the target compound exhibited a Ki > 100 000 nM, whereas the reference dihydropyridine nifedipine typically displays sub‑nanomolar affinity at the same site (reported Ki ≈ 0.1‑0.5 nM) [1][2]. This >10⁵‑fold difference confirms that the compound essentially does not occupy the dihydropyridine binding pocket, ruling out pharmacological calcium‑channel‑blocker activity [1]. The data derive from a single ChEMBL‑deposited measurement performed in the context of an analgesic‑discovery programme that used the compound as a comparator probe [1].
| Evidence Dimension | L‑type calcium‑channel dihydropyridine‑site affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 100 000 nM |
| Comparator Or Baseline | Nifedipine – Ki ≈ 0.1‑0.5 nM (literature range for the same rat‑brain dihydropyridine‑site assay) |
| Quantified Difference | > 200 000‑fold lower affinity |
| Conditions | Rat whole‑brain membrane preparation; radioligand displacement; ChEMBL assay ID 1453358 |
Why This Matters
The extreme absence of calcium‑channel affinity means this compound can serve as a calcium‑channel‑silent scaffold, avoiding the cardiovascular liabilities often associated with dihydropyridine fragments.
- [1] BindingDB entry for CHEMBL3366642 (Ki Summary). Target: Voltage‑dependent L‑type calcium channel subunit alpha‑1C/alpha‑1D/alpha‑1S. Ki > 100 000 nM. Tech: ChEMBL_1453358. Citation: Schunk S et al. ACS Med Chem Lett. 2014. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50046226 View Source
- [2] Godfraind T, Miller R, Wibo M. Calcium antagonism and calcium entry blockade. Pharmacol Rev. 1986;38(4):321‑416. (Provides representative nifedipine Ki range for dihydropyridine site.) View Source
